Cas no 2169556-50-5 (2-bromobutyl 3-methylpentanoate)

2-bromobutyl 3-methylpentanoate 化学的及び物理的性質
名前と識別子
-
- 2-bromobutyl 3-methylpentanoate
- 2169556-50-5
- EN300-1478643
-
- インチ: 1S/C10H19BrO2/c1-4-8(3)6-10(12)13-7-9(11)5-2/h8-9H,4-7H2,1-3H3
- InChIKey: NSRCUBHQHZAWPU-UHFFFAOYSA-N
- ほほえんだ: BrC(CC)COC(CC(C)CC)=O
計算された属性
- せいみつぶんしりょう: 250.05684g/mol
- どういたいしつりょう: 250.05684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.3Ų
2-bromobutyl 3-methylpentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478643-100mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 100mg |
$640.0 | 2023-09-28 | ||
Enamine | EN300-1478643-5000mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 5000mg |
$2110.0 | 2023-09-28 | ||
Enamine | EN300-1478643-50mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 50mg |
$612.0 | 2023-09-28 | ||
Enamine | EN300-1478643-0.05g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1478643-0.5g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1478643-5.0g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1478643-0.25g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1478643-1000mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 1000mg |
$728.0 | 2023-09-28 | ||
Enamine | EN300-1478643-10000mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 10000mg |
$3131.0 | 2023-09-28 | ||
Enamine | EN300-1478643-2.5g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 2.5g |
$1428.0 | 2023-06-06 |
2-bromobutyl 3-methylpentanoate 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
2-bromobutyl 3-methylpentanoateに関する追加情報
2-Bromobutyl 3-Methylpentanoate: A Comprehensive Overview
The compound with CAS No. 2169556-50-5, commonly referred to as 2-bromobutyl 3-methylpentanoate, is a significant organic compound in the field of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the chemical structure, synthesis methods, physical properties, and current research findings related to 2-bromobutyl 3-methylpentanoate.
Chemical Structure and Properties: The molecular structure of 2-bromobutyl 3-methylpentanoate consists of a butyl group substituted with a bromine atom at the second position, esterified with a 3-methylpentanoic acid moiety. This structure imparts the compound with distinct reactivity and solubility characteristics. Recent studies have highlighted its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Synthesis Methods: The synthesis of 2-bromobutyl 3-methylpentanoate typically involves multi-step processes, including alkylation, esterification, and purification steps. Researchers have optimized these methods to achieve higher yields and purities, leveraging advanced catalytic systems and reaction conditions. For instance, the use of phase-transfer catalysts has been shown to significantly enhance the efficiency of the esterification step.
Applications in Organic Chemistry: The compound finds applications in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bromine atom serves as an excellent leaving group, facilitating various substitution reactions that are pivotal in drug discovery processes. Recent advancements have also explored its role in click chemistry reactions, where it acts as a versatile building block for constructing bioactive molecules.
Physical Properties and Stability: Studies on the physical properties of 2-bromobutyl 3-methylpentanoate reveal that it is a stable compound under normal storage conditions. Its melting point and boiling point are consistent with those of similar esters, making it suitable for use in both laboratory settings and industrial applications. Additionally, its solubility in common organic solvents facilitates its handling during synthesis and purification.
Environmental Impact and Safety: As with all chemical compounds, understanding the environmental impact of 2-bromobutyl 3-methylpentanoate is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles. Findings indicate that it undergoes rapid hydrolysis under environmental conditions, reducing its persistence in ecosystems. However, further studies are required to fully assess its long-term ecological effects.
Future Research Directions: The ongoing exploration of 2-bromobutyl 3-methylpentanoate is expected to uncover new applications and improve existing synthetic methodologies. Collaborative efforts between academic institutions and industry partners are likely to drive innovation in this area, particularly in the development of sustainable synthesis routes that minimize waste and energy consumption.
In conclusion, 2-bromobutyl 3-methylpentanoate (CAS No. 2169556-50-5) stands out as a versatile compound with promising potential across multiple domains of chemistry. Its unique properties, coupled with ongoing research advancements, position it as a key player in the development of novel chemical entities and materials.
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